Product packaging for Aristoyagonine(Cat. No.:)

Aristoyagonine

货号: B1246166
分子量: 339.3 g/mol
InChI 键: PKYPYBIJEGBNLX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Historical Context and Discovery

Aristoyagonine was first isolated in 1984 from the plant Sarcocapnos enneaphylla by Castedo and colleagues during phytochemical investigations of isoquinoline alkaloids. Initial structural characterization revealed its unique dibenzoxepine-isoindolinone fused scaffold, distinguishing it from other cularine alkaloids. The compound gained significant attention in 2018 when Kim et al. identified it as a potent bromodomain inhibitor through mid-throughput screening targeting bromodomain-containing protein 4 (Brd4). This discovery marked the first report of a natural product inhibiting Brd4 bromodomains, with demonstrated cytotoxicity in both I-BET-762-sensitive and -resistant cancer cells.

Natural Sources and Occurrence

This compound occurs naturally in limited plant and fungal species:

Source Family Geographic Distribution Reference
Sarcocapnos enneaphylla Papaveraceae Southwestern Europe, North Africa
Stachybotrys spp. Stachybotryaceae Global (soil/decaying cellulose)

The compound occurs in aerial plant parts at concentrations <0.01% dry weight, necessitating synthetic production for research applications. Its presence in Stachybotrys fungi suggests potential biosynthetic convergence between plant and fungal secondary metabolism.

Chemical Classification and Nomenclature

This compound (C₁₉H₁₇NO₅; MW 339.30 g/mol) belongs to two structural classes:

  • Isoindolinone alkaloids : Characterized by a bicyclic system combining benzene and γ-lactam rings
  • Dibenzoxepines : Containing a seven-membered oxygenated ring fused to two benzene moieties

Systematic Nomenclature :
4,5,16-Trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.6.1.0³,⁸.0¹³,¹⁷]heptadeca-1(16),3(8),4,6,9,13(17),14-heptaen-12-one

Key Structural Features :

  • Fused tetracyclic system with orthogonal ring junctions
  • Three methoxy substituents at C4, C5, and C16
  • Methylated lactam nitrogen (N11)
Property Value Method/Source
XLogP 2.70 Computational prediction
Topological PSA 57.20 Ų Molinspiration calculation
Rotatable bonds 3 Experimental crystallography
H-bond acceptors 6 Spectroscopic analysis

Position in Epigenetic Modulator Research

This compound occupies a unique niche in epigenetic drug discovery due to:

  • Brd4-specific inhibition : Binds the acetyl-lysine recognition pocket (Kac site) with IC₅₀ = 1.2 μM, competing with histone H4 peptides. Co-crystallography reveals critical interactions:

    • Hydrogen bonding between isoindolinone carbonyl and Asn140
    • Hydrophobic contacts with Pro82, Leu92, and Tyr139
  • Overcoming drug resistance : Maintains efficacy in I-BET-762-resistant cells by exploiting alternative binding modes absent in synthetic inhibitors.

  • Scaffold diversity : The benzooxepino[4,3,2-cd]isoindol-2(1H)-one core provides novel pharmacophore geometry compared to triazoloazepine-based inhibitors (e.g., JQ1).

Comparative Bromodomain Inhibition :

Inhibitor Source Brd4 IC₅₀ Selectivity Profile
This compound Natural 1.2 μM Brd4 > Brd2/Brd3 ≈ 5:1
JQ1 Synthetic 0.077 μM Pan-bromodomain activity
I-BET762 Synthetic 0.13 μM BET family-specific

Data from

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO5 B1246166 Aristoyagonine

3D Structure

Interactive Chemical Structure Model





属性

分子式

C19H17NO5

分子量

339.3 g/mol

IUPAC 名称

4,5,16-trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3(8),4,6,9,13(17),14-heptaen-12-one

InChI

InChI=1S/C19H17NO5/c1-20-12-9-10-5-7-14(23-3)18(24-4)16(10)25-17-13(22-2)8-6-11(15(12)17)19(20)21/h5-9H,1-4H3

InChI 键

PKYPYBIJEGBNLX-UHFFFAOYSA-N

规范 SMILES

CN1C2=CC3=C(C(=C(C=C3)OC)OC)OC4=C(C=CC(=C24)C1=O)OC

同义词

aristoyagonine

产品来源

United States

准备方法

Phosphorylated Intermediate Route

The total synthesis reported by Ho and colleagues (2004) remains a cornerstone for this compound preparation. This five-step sequence begins with a phosphorylated 4-alkoxyisoindolinone precursor, leveraging Horner-Wadsworth-Emmons olefination to establish critical stereochemistry. Key steps include:

  • Phosphorylation of 2-methoxybenzamide derivatives using KHMDS and 18-crown-6 in THF, yielding phosphorylated isoindolinones.

  • Horner-type reaction with 2-bromobenzaldehyde derivatives to form 3-arylmethyleneisoindolinones.

  • Diaryl ether coupling via copper(I)-catalyzed cyclization, achieving the final oxepinoisoindolone framework.

This route achieved an overall yield of 31%, with recrystallization from methanol providing high-purity this compound.

Table 1: Reaction Conditions for Phosphorylated Intermediate Route

StepReagents/CatalystsSolventTemperatureYield (%)
1KHMDS, 18-crown-6THF-78°C to rt72
22-Bromobenzaldehyde, Cs₂CO₃THF-78°C to 0°C68
3Cu(OTf), Cs₂CO₃PyridineReflux76

Transition Metal-Catalyzed Cascade Approach

A more recent method utilizes a one-pot Cu-catalyzed etherification/aldol condensation cascade to streamline synthesis. Critical stages include:

  • O-Benzylation of salicylaldehyde derivatives with benzyl bromide/K₂CO₃.

  • Reductive amination using NaBH₄/MeOH to generate 2-methylisoindolin-1-one intermediates.

  • Palladium-mediated ring cyclization under CO atmosphere, forming the isoindolinone backbone.

  • CuBr/Cs₂CO₃-catalyzed coupling with substituted 2-bromo-3-hydroxybenzaldehydes, finalizing the oxepine ring.

This approach reduced purification steps and achieved comparable yields (28–35%) while accommodating diverse substitutions on the benzaldehyde moiety.

Mechanistic and Optimization Insights

Stereochemical Control in Horner-Wadsworth-Emmons Olefination

The Horner-type reaction’s success hinges on stabilizing the Z-configured enolate intermediate. Using Cs₂CO₃ as a base and THF as a polar aprotic solvent minimized isomerization, ensuring >95% Z-selectivity. Computational studies suggest that the phosphoryl group’s electron-withdrawing nature directs aldehyde addition syn to the leaving group.

Copper-Mediated Cyclization Challenges

Initial attempts at diaryl ether coupling suffered from low yields (<20%) due to competing Ullmann coupling byproducts. Switching from CuI to Cu(OTf) and employing pyridine as a ligand suppressed side reactions, enhancing yield to 76%.

Analytical Characterization of this compound

X-ray Crystallography

Co-crystallization of this compound with Brd4 bromodomain (PDB: 3MXF) revealed critical binding interactions:

  • Hydrogen bonding between the isoindolinone carbonyl and Asn140.

  • Hydrophobic interactions of the oxepine ring with Pro82/Leu92.

These findings validated the scaffold’s rigidity as essential for bioactivity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.21 (s, 3H, N-CH₃), 5.66 (s, 1H, oxepine CH), 6.82–7.28 (m, aromatic H).

  • ¹³C NMR : 166.3 ppm (C=O), 153.7 ppm (aryl-O).

Critical Analysis of Synthetic Routes

MethodAdvantagesLimitations
Phosphorylated RouteHigh stereocontrol; ScalableMulti-step purification
Cascade ApproachFewer intermediates; Modular R-groupsSensitive to CO pressure

The phosphorylated route remains preferred for gram-scale synthesis, while the cascade method offers rapid access to analogs for structure-activity studies .

常见问题

Q. What are the standard protocols for synthesizing Aristoyagonine in laboratory settings?

To synthesize this compound, follow established protocols for analogous compounds, adapting reaction conditions (e.g., temperature, catalysts) to its unique structure. Validate purity using NMR, HPLC, and mass spectrometry . Ensure reproducibility by documenting reagent sources (e.g., Sigma-Aldrich Lot#) and equipment calibration data. For novel synthesis routes, include step-by-step procedures, side-product analysis, and yield optimization trials in the methodology section .

Q. How can researchers design experiments to assess this compound’s bioactivity?

Formulate a hypothesis-driven design:

  • Controls : Use negative (solvent-only) and positive (known bioactive compounds) controls.
  • Assays : Select cell-based (e.g., cytotoxicity assays) or in vitro enzymatic inhibition models relevant to this compound’s proposed mechanism.
  • Dosage ranges : Conduct pilot studies to determine EC50/IC50 values.
  • Replicates : Include ≥3 biological replicates to account for variability .
    Reference experimental frameworks from pharmacological studies of structurally similar compounds .

Q. What are the critical parameters for characterizing this compound’s physicochemical properties?

Property Technique Key Parameters
PurityHPLCRetention time, peak symmetry
SolubilityUV-Vis Spectroscopyλ_max, Beer-Lambert calibration
StabilityAccelerated DegradationpH, temperature, degradation kinetics
CrystallinityX-ray DiffractionCrystal lattice parameters
Table 1: Standard characterization workflow. Cross-validate results with orthogonal methods (e.g., DSC for thermal stability) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically analyzed?

Contradictions often arise from methodological variability:

  • Variable identification : Compare assay conditions (e.g., cell lines, incubation times) across studies .
  • Statistical re-evaluation : Apply meta-analysis to pooled data, testing for heterogeneity (e.g., I² statistic).
  • Bias assessment : Evaluate publication bias via funnel plots or Egger’s regression .
    For in vivo studies, consider interspecies metabolic differences or pharmacokinetic parameters (e.g., half-life variations) .

Q. What methodologies optimize the detection of this compound in complex biological matrices?

  • Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference.
  • Analytical techniques :
    • LC-MS/MS : Employ multiple reaction monitoring (MRM) for specificity.
    • Microdialysis : For real-time monitoring in vivo, calibrate recovery rates using retrodialysis .
  • Validation : Include limits of detection (LOD), matrix effects, and recovery rates in validation reports .

Q. How can researchers address reproducibility challenges in this compound’s pharmacological studies?

  • Protocol standardization : Publish detailed SOPs with raw data (e.g., NMR spectra) in supplementary materials .
  • Collaborative validation : Initiate multi-lab studies to assess inter-laboratory variability.
  • Data transparency : Share negative results and confounding variables (e.g., solvent lot variations) in open-access repositories .

Q. What computational strategies predict this compound’s molecular interactions and toxicity?

  • Docking simulations : Use AutoDock Vina to model binding affinities with target proteins (e.g., kinases).
  • ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate permeability, cytochrome inhibition, and hepatotoxicity .
  • Validation : Cross-reference predictions with in vitro toxicity assays (e.g., Ames test) .

Key Considerations for Data Interpretation

  • Conflict resolution : When bioactivity data conflicts, prioritize studies with rigorous controls and transparent methodology .
  • Ethical reporting : Disclose funding sources and potential conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aristoyagonine
Reactant of Route 2
Reactant of Route 2
Aristoyagonine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。